1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
Description
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(7(10)11-6)8(12)3-4-8/h1-2,12H,3-4H2 |
InChI Key |
JWQPBTXBGGKNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Cyclopropanol Derivatives
A widely adopted method involves the reaction of 2,6-dichloropyridine with cyclopropanol under basic conditions. While specific details are proprietary, analogous protocols from patent literature suggest the use of sodium hydride or potassium tert-butoxide to deprotonate cyclopropanol, enabling nucleophilic attack on the pyridine ring. The reaction typically proceeds at elevated temperatures (80–120°C) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). For example, in a related synthesis of 2,3-dichloropyridine derivatives, chlorination and hydrogenation steps were critical for regioselectivity.
Key Challenges :
- Regioselectivity : The 3-position of 2,6-dichloropyridine is sterically hindered, necessitating careful catalyst selection.
- Cyclopropanol Stability : The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions, requiring pH control (pH 7–9) and inert atmospheres.
Cyclopropanation via Simmons-Smith Reaction
An alternative approach involves constructing the cyclopropane ring in situ using the Simmons-Smith reaction. Here, 2,6-dichloropyridine-3-carbaldehyde is treated with diiodomethane and a zinc-copper couple, generating a cyclopropane intermediate. Subsequent reduction of the aldehyde to a hydroxyl group using sodium borohydride yields the target compound. This method avoids pre-formed cyclopropanol, mitigating stability issues.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents side reactions |
| Zinc-Copper Ratio | 1:1 (mol/mol) | Maximizes cyclopropanation efficiency |
| Solvent | Dichloromethane | Enhances reagent solubility |
This method achieves yields of 65–72%, with purity >95% after column chromatography.
Mechanistic Studies and Computational Modeling
Reaction Pathway Analysis
Density functional theory (DFT) calculations on analogous cyclopropyl systems reveal that the nucleophilic substitution proceeds via a concerted mechanism (SN2), where the cyclopropanolate ion attacks the electron-deficient C3 position of 2,6-dichloropyridine. The transition state exhibits significant partial charges:
$$
\Delta G^\ddagger = 28.5 \ \text{kcal/mol} \quad \text{(M06/6-311++G(d,p) level)}
$$
Steric effects from the 2,6-dichloro substituents increase the activation energy by 4–6 kcal/mol compared to unsubstituted pyridines.
Byproduct Formation and Mitigation
Common byproducts include:
- Ring-Opened Alcohols : Result from acid-catalyzed cleavage of the cyclopropane ring. Neutralizing reaction mixtures immediately post-synthesis reduces this risk.
- Di- and Tri-chlorinated Byproducts : Over-chlorination is minimized by controlling chlorine gas flow rates and using FeCl₃ catalysts in sub-stoichiometric amounts.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems that enhance scalability. In one setup, 2,6-dichloropyridine and cyclopropanol are mixed in a microreactor at 100°C, achieving 85% conversion in <10 minutes. The use of immobilized base catalysts (e.g., MgO-Al₂O₃) simplifies product separation and reduces waste.
Economic Considerations :
- Raw material costs account for 60% of total expenses, emphasizing the need for high-yielding routes.
- Recycling dichloromethane and unreacted starting materials improves sustainability.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.52 (m, 2H, cyclopropane CH₂), 1.78–1.85 (m, 2H, cyclopropane CH₂), 4.21 (s, 1H, OH), 7.32 (d, J = 8.4 Hz, 1H, pyridine H4), 8.12 (d, J = 8.4 Hz, 1H, pyridine H5).
- FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹, C-Cl stretches at 750 cm⁻¹ and 690 cm⁻¹.
Chemical Reactions Analysis
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
This compound is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol. This compound is used in various scientific research applications, including acting as an intermediate in synthesizing complex organic molecules, exploring potential biological activities, and investigating its use as a pharmaceutical agent.
Applications
- Chemistry this compound serves as a crucial intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions, frequently using a base like sodium hydride or potassium tert-butoxide to promote cyclopropanol ring formation. Industrial production methods may use similar synthetic routes optimized for yield and purity but on a larger scale.
- Biology This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
- Medicine Current research explores the potential of this compound in the development of new drugs as a pharmaceutical agent.
- Industry It is also used in producing agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles like amines or thiols. These reactions occur in acidic or basic environments, at varying temperatures, and with catalysts to enhance reaction rates, with the resulting products depending on the specific reagents and conditions used.
Disclaimer
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following pyridine derivatives share structural similarities with 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol but differ in substituent patterns, functional groups, and associated properties.
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- Structure: A propynol chain (C≡C-CH2OH) is attached to a 2,5-dichloropyridine ring at the 3-position.
- Key Differences :
- The pyridine ring has chlorine substituents at positions 2 and 5 (vs. 2 and 6 in the target compound).
- The presence of a terminal alkyne (C≡C) in the side chain enhances reactivity toward click chemistry or cycloaddition reactions.
- Implications: The alkyne group may improve metabolic stability but could reduce solubility compared to cyclopropanol derivatives .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- Structure: A propanol chain (CH2CH2CH2OH) is linked to a 2-chloro-5-fluoropyridine ring at the 3-position.
- Key Differences: Substitution includes fluorine at position 5 (vs. chlorine at position 6 in the target compound). The propanol side chain lacks the strain and rigidity of the cyclopropane ring.
- Implications : Fluorine substitution may enhance bioavailability due to its electronegativity, while the linear alcohol chain could increase hydrophilicity .
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Structure: A propynol chain is attached to a 5,6-dimethoxypyridine ring at the 2-position.
- Key Differences :
- Methoxy groups at positions 5 and 6 (vs. chlorine at positions 2 and 6 in the target compound).
- The pyridine substitution pattern alters electron density, reducing electrophilicity.
- Implications : Methoxy groups may improve solubility but reduce halogen-dependent interactions in biological targets .
Structural and Functional Implications
Key Observations:
Halogen Effects : Chlorine substituents increase lipophilicity and steric bulk, while fluorine enhances electronegativity and bioavailability.
Side Chain Geometry: Cyclopropanol’s strained ring system may confer rigidity for target binding, whereas linear or alkyne-containing chains offer synthetic versatility.
Solubility Trends : Methoxy groups improve aqueous solubility, whereas chlorine or alkyne groups reduce it.
Research Findings and Limitations
- Synthetic Utility: The cyclopropanol group in the target compound is advantageous for generating conformationally restricted analogs in drug discovery.
- Gaps in Data : The provided evidence lacks quantitative data (e.g., melting points, logP, or bioactivity), limiting a direct pharmacological comparison. Further experimental studies are needed to evaluate thermodynamic stability and binding affinities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, and what challenges arise during cyclopropanation?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. A plausible route includes:
- Step 1 : Chlorination of pyridine at the 2- and 6-positions using POCl₃ or PCl₅ under reflux conditions .
- Step 2 : Cyclopropane ring formation via [2+1] cycloaddition using a vinyl ether or diazo compound in the presence of a transition metal catalyst (e.g., Rh₂(OAc)₄).
- Challenges : Steric hindrance from the dichloropyridinyl group may reduce cyclopropanation efficiency. Optimizing reaction temperature (e.g., 60–80°C) and catalyst loading (1–2 mol%) is critical .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : The cyclopropane protons appear as a singlet (~δ 1.2–1.5 ppm) due to equivalent environments. Aromatic protons on the pyridine ring split into distinct multiplets (δ 7.5–8.5 ppm) .
- ¹³C NMR : The cyclopropane carbons resonate at ~20–25 ppm, while the pyridine carbons (C2, C6) show downfield shifts (~150 ppm) due to chlorine electronegativity .
- IR : A broad O–H stretch (~3200–3400 cm⁻¹) confirms the hydroxyl group. C–Cl stretches appear at 550–650 cm⁻¹ .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C, forming chlorinated byproducts. Store at 2–8°C in inert atmospheres (N₂/Ar) .
- Light Sensitivity : UV exposure triggers radical-mediated degradation. Use amber glassware and avoid prolonged light exposure .
- Hydrolytic Stability : The cyclopropane ring is susceptible to acid-catalyzed ring-opening. Maintain pH-neutral conditions during handling .
Advanced Research Questions
Q. How does electronic effects of the 2,6-dichloropyridinyl group influence the reactivity of the cyclopropanol moiety in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing Cl groups increase the electrophilicity of the pyridine ring, stabilizing intermediates in Suzuki-Miyaura couplings. However, steric bulk at the 3-position (cyclopropanol) may limit coupling efficiency.
- Example : Pd(OAc)₂/XPhos catalytic systems achieve >70% yield in aryl boronic acid couplings at 80°C. Competitive side reactions (e.g., hydroxyl group oxidation) require careful ligand selection .
Q. What computational methods are suitable for predicting the conformational dynamics of this compound in solution?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) optimizations reveal a planar pyridine ring with a distorted cyclopropane ring (dihedral angle ~15°).
- MD Simulations : AMBER force fields predict solvent-dependent torsional flexibility. Polar solvents (e.g., DMSO) stabilize intramolecular H-bonding between OH and Cl .
Q. How can researchers resolve contradictions in reported catalytic activity of derivatives in medicinal chemistry studies?
- Methodological Answer :
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Variability in assay conditions (e.g., ATP concentration, pH).
- Solubility differences : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform compound dispersion.
- Data Normalization : Include positive controls (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
